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Compound of Interest

Compound Name: TCO-PEG5-maleimide

Cat. No.: B12422763 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Trans-cyclooctene-PEG5-maleimide (TCO-PEG5-Maleimide) is a heterobifunctional

crosslinker that is instrumental in the field of bioconjugation. Its unique architecture, featuring a

strained trans-cyclooctene (TCO) group, a hydrophilic 5-unit polyethylene glycol (PEG5)

spacer, and a thiol-reactive maleimide group, enables a dual-reaction strategy for the precise

assembly of complex biomolecular conjugates.[1] This guide provides a comprehensive

overview of its properties, reaction kinetics, and applications, with detailed protocols for its use

in constructing antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs),

and fluorescent probes.

The TCO moiety facilitates exceptionally fast and selective bioorthogonal ligation with tetrazine-

functionalized molecules via an inverse-electron-demand Diels-Alder (IEDDA) reaction.[2] This

"click chemistry" reaction is notable for its rapid kinetics and biocompatibility, proceeding

efficiently under physiological conditions without the need for a catalyst.[1] Concurrently, the

maleimide group allows for covalent attachment to molecules containing free sulfhydryl groups,

such as cysteine residues in proteins and peptides.[3] The PEG5 spacer enhances aqueous

solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the

resulting conjugate.[1]
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Property Value Source

Chemical Formula C25H40N2O9

Molecular Weight 512.59 g/mol

Appearance White solid or colorless oil

Solubility

Soluble in water, ethanol,

DMSO, DMF, DCM, THF,

acetonitrile

Purity ≥95%

Storage Conditions

Store at -20°C, desiccated,

and protected from light. Avoid

frequent freeze-thaw cycles.

Reaction Kinetics and Stability
The dual functionality of TCO-PEG5-maleimide allows for two distinct and orthogonal

conjugation reactions. The kinetics and stability of these reactions are critical for experimental

design and success.
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Parameter
TCO-Tetrazine (IEDDA)
Reaction

Maleimide-Thiol Reaction

Second-Order Rate Constant

(k)

> 800 M⁻¹s⁻¹ (up to 2000

M⁻¹s⁻¹ reported for some

TCO-tetrazine pairs)

Dependent on pH and thiol

pKa

Reaction pH
Wide range, typically

physiological pH (7.0-7.5)
Optimal at pH 6.5-7.5

Reaction Time
30-60 minutes at low

micromolar concentrations
1-4 hours at room temperature

Molar Excess of Reagent
1.1 - 5 fold molar excess of

tetrazine-labeled molecule

10-20 fold molar excess of

maleimide reagent

Stability of Linkage Stable dihydropyridazine bond

Stable thioether bond.

However, the maleimide-thiol

adduct can undergo retro-

Michael addition and thiol

exchange, particularly with N-

alkyl substituted maleimides.

Aqueous Stability of TCO

moiety

TCO-labeled IgG loses

~10.5% reactivity after 4

weeks at 4°C and ~7% at

-20°C in PBS pH 7.5. The half-

life of TCO can be short as it

can isomerize to the less

reactive cis-cyclooctene

(CCO). Long-term storage of

TCO compounds is not

recommended.

The maleimide group is

susceptible to hydrolysis,

especially at pH > 7.5.

Data compiled from sources:

Visualizing the Dual-Reaction Mechanism
The power of Trans-cyclooctene-PEG5-maleimide lies in its ability to act as a central linker

connecting two different molecules through two distinct chemical reactions. This can be
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visualized as a logical workflow.

Dual-Reaction Mechanism of TCO-PEG5-Maleimide

Thiol-Maleimide Conjugation

TCO-Tetrazine 'Click' Reaction

Molecule A
(e.g., Protein with -SH group)

Intermediate Conjugate
(Molecule A-S-Maleimide-PEG5-TCO)

Maleimide-Thiol Reaction
(pH 6.5-7.5)

TCO-PEG5-Maleimide

Final Conjugate
(Molecule A-Linker-Molecule B)

IEDDA Cycloaddition
(Bioorthogonal)

Molecule B
(e.g., Tetrazine-labeled drug)

Click to download full resolution via product page

Dual-reaction mechanism of TCO-PEG5-Maleimide.

Experimental Protocols
Protocol 1: Synthesis of an Antibody-Drug Conjugate
(ADC)
This protocol describes the conjugation of a thiol-containing antibody to a tetrazine-

functionalized cytotoxic drug using TCO-PEG5-maleimide.

Materials:

Monoclonal Antibody (mAb) with accessible cysteine residues

TCO-PEG5-maleimide

Tetrazine-functionalized cytotoxic drug
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Tris(2-carboxyethyl)phosphine (TCEP)

Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed

Anhydrous DMSO or DMF

Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Size Exclusion Chromatography (SEC) system for purification

Procedure:

Antibody Reduction (Thiol Generation):

Prepare the antibody solution at 1-5 mg/mL in degassed PBS.

Add a 10-fold molar excess of TCEP solution (e.g., 10 mM in water) to the antibody

solution.

Incubate for 30-60 minutes at room temperature to reduce disulfide bonds.

Remove excess TCEP using a desalting column, exchanging the buffer back to degassed

PBS.

Antibody conjugation with TCO-PEG5-Maleimide:

Immediately after desalting, prepare a 5-20 mM stock solution of TCO-PEG5-maleimide
in anhydrous DMSO or DMF.

Add a 10-20 fold molar excess of the TCO-PEG5-maleimide solution to the reduced

antibody.

Incubate for 1-4 hours at room temperature or 2-8 hours at 4°C with gentle mixing.

Remove excess TCO-PEG5-maleimide using a desalting column. The resulting product is

the TCO-functionalized antibody (mAb-TCO).

ADC Formation via IEDDA Click Chemistry:
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Prepare a stock solution of the tetrazine-functionalized drug in DMSO.

Add a 1.5 to 5-fold molar excess of the tetrazine-drug to the mAb-TCO solution.

Incubate for 60 minutes at room temperature.

Purification and Characterization:

Purify the ADC using Size Exclusion Chromatography (SEC) to remove unreacted drug

and other small molecules.

Characterize the final ADC to determine the drug-to-antibody ratio (DAR) using techniques

such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction

chromatography (HIC).
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Workflow for Antibody-Drug Conjugate (ADC) Synthesis

Start: Monoclonal Antibody (mAb)

1. Antibody Reduction
(TCEP)

2. Desalting
(Remove TCEP)

3. Conjugation with TCO-PEG5-Maleimide

4. Desalting
(Remove excess linker)

5. Click Reaction with Tetrazine-Drug

6. Purification
(SEC)

7. Characterization
(DAR, Purity)

End: Purified ADC

Click to download full resolution via product page

Workflow for Antibody-Drug Conjugate (ADC) Synthesis.
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Protocol 2: Synthesis of a PROTAC
This protocol outlines the assembly of a PROTAC by linking a thiol-containing E3 ligase ligand

to a tetrazine-functionalized target protein ligand.

Materials:

E3 ligase ligand with a free thiol group

Target protein ligand functionalized with a tetrazine

TCO-PEG5-maleimide

Reaction buffer (e.g., PBS pH 7.0)

Anhydrous DMSO or DMF

HPLC for purification and analysis

Procedure:

Reaction of E3 Ligase Ligand with TCO-PEG5-Maleimide:

Dissolve the thiol-containing E3 ligase ligand in the reaction buffer.

Prepare a stock solution of TCO-PEG5-maleimide in DMSO or DMF.

Add a 1.5 to 3-fold molar excess of the TCO-PEG5-maleimide solution to the E3 ligase

ligand solution.

Stir the reaction at room temperature for 1-4 hours, monitoring by LC-MS.

Upon completion, purify the intermediate (E3 ligand-linker) by preparative HPLC.

PROTAC Assembly via IEDDA Click Chemistry:

Dissolve the purified E3 ligand-linker intermediate and the tetrazine-functionalized target

protein ligand in a suitable solvent (e.g., DMSO).
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Mix the two components, typically in a 1:1 or with a slight excess of one component.

Allow the reaction to proceed at room temperature for 30-60 minutes. Monitor the reaction

by LC-MS.

Purification and Characterization:

Purify the final PROTAC molecule by preparative HPLC.

Confirm the identity and purity of the PROTAC by LC-MS and NMR spectroscopy.
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Workflow for PROTAC Synthesis

E3 Ligase Ligand
(with -SH)

1. Conjugation
(Maleimide-Thiol)

TCO-PEG5-Maleimide

2. Purification
(HPLC)

3. PROTAC Assembly
(IEDDA Click Reaction)

Target Protein Ligand
(with Tetrazine)

4. Purification
(HPLC)

5. Characterization
(LC-MS, NMR)

Final PROTAC

Click to download full resolution via product page

Workflow for PROTAC Synthesis.

Application in Studying Signaling Pathways
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While TCO-PEG5-maleimide does not directly participate in signaling pathways, it is a

powerful tool for creating bespoke chemical probes and targeted therapeutics to investigate

and modulate these pathways. For instance, a researcher can conjugate a known kinase

inhibitor (functionalized with a tetrazine) to an antibody that targets a specific cell surface

receptor (with engineered thiols). This creates a tool to deliver the inhibitor to a specific cell

type, allowing for the study of the kinase's role in signaling downstream of that receptor.

Hypothetical Workflow for Studying the PI3K/Akt Pathway:

Synthesize a targeted inhibitor: Conjugate a tetrazine-modified PI3K inhibitor to a TCO-

functionalized antibody that targets a receptor upstream of the PI3K/Akt pathway (e.g.,

EGFR), following a protocol similar to ADC synthesis.

Cell Treatment: Treat cancer cells overexpressing the target receptor with the synthesized

antibody-inhibitor conjugate.

Pathway Analysis: Lyse the cells at various time points and perform Western blotting to

analyze the phosphorylation status of key downstream proteins in the PI3K/Akt pathway,

such as Akt (at Ser473) and mTOR. A decrease in phosphorylation would indicate successful

targeted inhibition of the pathway.
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Workflow for Signaling Pathway Modulation Study

1. Synthesize Bioconjugate
(e.g., Antibody-Inhibitor)

3. Treat Cells with Bioconjugate

2. Culture Target Cells

4. Cell Lysis at Time Points

5. Biochemical Analysis
(e.g., Western Blot)

6. Data Interpretation
(Assess pathway modulation)

Click to download full resolution via product page

Workflow for Signaling Pathway Modulation Study.

Conclusion
Trans-cyclooctene-PEG5-maleimide is a versatile and powerful bifunctional linker that bridges

the worlds of bioorthogonal click chemistry and traditional thiol-reactive bioconjugation. Its well-

defined structure, high reactivity, and the enhanced solubility conferred by the PEG spacer

make it an invaluable tool for researchers in chemistry, biology, and medicine. The detailed

protocols and workflows provided in this guide offer a starting point for the rational design and

synthesis of advanced bioconjugates for a wide range of applications, from fundamental

biological research to the development of next-generation therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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